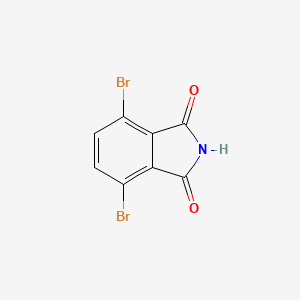

4,7-dibromo-2H-isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromoisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKTUNJTQXTAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Dibromo 2h Isoindole 1,3 Dione and Its Precursors

Direct Halogenation Strategies

Direct bromination of the aromatic ring of 2H-isoindole-1,3-dione (phthalimide) presents a straightforward approach to 4,7-dibromo-2H-isoindole-1,3-dione. However, controlling the regioselectivity to obtain the desired 4,7-isomer is a significant challenge due to the deactivating nature of the dicarbonyl moiety.

Electrophilic Bromination Protocols

The aromatic ring of phthalimide (B116566) is electron-deficient, making electrophilic substitution reactions challenging. To achieve bromination, highly reactive brominating agents and harsh reaction conditions are typically necessary. One effective method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.comambeed.com This approach enhances the electrophilicity of the bromine species, facilitating the substitution on the deactivated aromatic ring.

Another protocol employs molecular bromine (Br₂) in concentrated sulfuric acid. The strong acid protonates the phthalimide, further deactivating the ring but also promoting the formation of a highly electrophilic brominating species.

Regioselective Bromination Techniques

Achieving regioselective dibromination at the 4 and 7 positions is a critical aspect of the synthesis. The directing effects of the carbonyl groups in phthalimide are complex. While they are deactivating, they primarily direct incoming electrophiles to the meta-positions (positions 4 and 5). However, under forcing conditions, substitution at the 4 and 7 positions can be achieved.

For instance, the bromination of 7-amino-3H-isobenzofuran-1-one, a related heterocyclic system, with bromine in concentrated sulfuric acid at elevated temperatures (170°C) has been shown to yield the dibromo derivative. chemicalbook.com This suggests that high temperatures can play a crucial role in overcoming the kinetic barriers to achieve substitution at the less favored positions, potentially leading to the desired 4,7-dibromo isomer in the case of phthalimide.

Multistep Synthetic Pathways

To circumvent the challenges of regioselectivity in direct bromination, multistep synthetic routes starting from pre-functionalized precursors offer a more controlled approach to the synthesis of this compound.

Construction from Substituted Benzenoid or Isoindole Precursors

A common strategy involves the synthesis of a dibrominated phthalic acid or its anhydride (B1165640), which is then converted to the corresponding imide. The key challenge lies in the synthesis of the correct dibrominated precursor, namely 3,6-dibromophthalic acid or its anhydride, which upon cyclization would yield the this compound.

The synthesis of substituted phthalic acids can be approached through various methods, including the oxidation of substituted o-xylenes or through Diels-Alder reactions followed by aromatization. For example, 4-bromophthalic acid has been synthesized from phthalic anhydride via bromination in an alkaline medium, followed by acidification. google.com

A relevant synthesis of 3,6-dibromoisatin from 2,5-dibromoaniline (B181072) demonstrates a cyclization strategy that could be adapted for the synthesis of the target isoindoledione. chemicalbook.com This process involves the reaction of the aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in sulfuric acid. chemicalbook.com

Cyclization Reactions Leading to the Dione (B5365651) Moiety

Once the appropriately substituted precursor, such as 3,6-dibromophthalic acid or its anhydride, is obtained, the final step involves the formation of the imide ring. A widely used and efficient method for this transformation is the reaction of the phthalic anhydride derivative with urea (B33335). chemicalbook.com Heating a mixture of the anhydride and urea leads to the formation of the phthalimide with the evolution of ammonia (B1221849) and carbon dioxide.

Alternatively, the reaction of the phthalic anhydride with aqueous ammonia or ammonium (B1175870) carbonate can also be employed to form the imide. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

For direct bromination reactions, key parameters to consider include:

Temperature: As suggested by related reactions, higher temperatures may be necessary to achieve dibromination and influence the regioselectivity. chemicalbook.com

Reaction Time: Sufficient reaction time is required for the completion of the dibromination.

Stoichiometry of Brominating Agent: The molar ratio of the brominating agent (e.g., NBS or Br₂) to the phthalimide substrate must be carefully controlled to favor the formation of the dibrominated product over mono-brominated or other isomers.

In multistep syntheses, the optimization of each individual step is critical. For the cyclization of a dibromophthalic anhydride with urea, the reaction temperature and the ratio of the reactants are important factors to control for achieving a high yield and purity of the final product.

Below is a table summarizing various synthetic approaches and conditions for related brominated compounds, which can inform the optimization of the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,5-dibromoaniline | 1. Chloral monohydrate, hydroxylamine hydrochloride, sodium sulfate, water, ethanol, 80°C, 12h; 2. 86% Sulfuric acid, 100°C, 15 min | 3,6-dibromoisatin | 63% (for cyclization step) | chemicalbook.com |

| Phthalic anhydride | NaOH, NaBr, NaOCl, HCl, ultrasonic irradiation | 4-bromophthalic acid | >80% | google.com |

| Phthalic anhydride | Bromine, NaOH, water, 90°C, 4h; then HCl | Monosodium salt of 4-bromophthalic acid | 85% | researchgate.net |

| 7-Amino-3H-isobenzofuran-1-one | Bromine, conc. H₂SO₄, 170°C | Dibromo-7-amino-3H-isobenzofuran-1-one | Not specified | chemicalbook.com |

Solvent Systems and Temperature Profiles

The synthesis of this compound and its precursors is highly dependent on the appropriate selection of solvent systems and precise control of temperature profiles to ensure optimal reaction kinetics and product yields.

The choice of solvent is critical in chemical syntheses, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of isoindole-1,3-dione derivatives, a variety of solvents are utilized. For instance, in the synthesis of certain N-substituted isoindole-1,3-dione derivatives, solvents such as toluene (B28343) and dichloromethane (B109758) are employed. acgpubs.org The reaction to form the imide ring from an anhydride and an amine often involves refluxing in toluene for extended periods, such as 36 hours. acgpubs.org In other cases, reactions are conducted at temperatures ranging from 0 °C to room temperature in dichloromethane. acgpubs.org

For reactions involving nucleophilic substitution, such as those on dibrominated heterocyclic compounds, solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are common. nih.gov The temperature in these reactions can be a critical factor in determining the outcome. For example, a reaction in MeCN at room temperature for 3 hours selectively yields a mono-aminated product, while heating to 80 °C in DMF or refluxing in MeCN leads to the disubstituted product. nih.gov The temperature for specific transformations can vary significantly, with some reactions being conducted at a fixed temperature of 70 °C for 24 hours. acgpubs.org

The following interactive table summarizes various solvent systems and temperature profiles used in the synthesis of related isoindole-1,3-dione derivatives and analogous heterocyclic compounds.

| Reactants | Solvent | Temperature | Duration | Product Type | Reference |

| 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione and ethanolamine | Toluene | Reflux | 36 h | N-substituted isoindole-1,3-dione | acgpubs.org |

| Imide compounds and methanesulfonyl chloride | Dichloromethane | 0 °C to room temp. | 24 h | Mesylated imide | acgpubs.org |

| Mesylated imide and NaN3 | N,N-dimethylformamide (DMF) | 70 °C | 24 h | Azido-substituted imide | acgpubs.org |

| 4,7-dibromo[...]pyridazine and morpholine (B109124) | Acetonitrile (MeCN) | Room temp. | 3 h | Mono-aminated product | nih.gov |

| 4,7-dibromo[...]pyridazine and morpholine | N,N-dimethylformamide (DMF) | 80 °C | 20 h | Di-aminated product | nih.gov |

| 4,7-dibromo[...]pyridazine and morpholine | Acetonitrile (MeCN) | Reflux | 30 h | Di-aminated product | nih.gov |

| 1H-isoindolo-1,3(2H)-dione and formaline/N-arylpiperazines | Tetrahydrofuran | Reflux | 10 h | Mannich base | mdpi.com |

| 1H-isoindole-1,3(2H)-dione and 2-chloro-1-[4-(arylophenyl)-1-piperazinyl]ethanon | Acetonitrile | Reflux | 5 h | N-substituted isoindole-1,3-dione | mdpi.com |

Catalytic Systems in Synthesis

Catalytic systems play a pivotal role in modern organic synthesis, often enabling reactions with higher efficiency, selectivity, and under milder conditions. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, analogous reactions and related molecular syntheses offer insight into potential catalytic approaches.

For instance, the synthesis of various heterocyclic compounds benefits from catalysis. In the context of green chemistry, the use of nanocatalysts like TiO2 has been shown to be effective in 1,3-dipolar cycloaddition reactions to produce spirooxindole-pyrrolidines, with the catalyst being reusable. frontiersin.org Another approach involves the use of ceric ammonium nitrate (B79036) (CAN) as a catalyst for similar transformations. frontiersin.org

In the broader field of synthesizing complex molecules, palladium catalysts are frequently used for cross-coupling reactions, which could be relevant for further functionalization of the this compound core. nih.gov For some reactions, catalyst-free conditions are also explored, relying on the inherent reactivity of the substrates under specific solvent and temperature conditions. frontiersin.org For example, the synthesis of certain dipolarophiles can be achieved without a catalyst by reacting o-aminophenol with dimethyl acetylenedicarboxylate. frontiersin.org

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. frontiersin.org

A key aspect of green chemistry is the selection of solvents. The use of water, ionic liquids, and fluorinated solvents like 2,2,2-trifluoroethanol (B45653) is highlighted as a sustainable practice. frontiersin.org For example, using 2,2,2-trifluoroethanol in a cycloaddition reaction resulted in a higher yield and shorter reaction time compared to traditional organic solvents. frontiersin.org Water is also utilized as a solvent for some reactions, such as the synthesis of spiroindole derivatives using a TiO2 nanocatalyst. frontiersin.org

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are paramount for its practical application. For the synthesis of this compound and its derivatives, a comparative analysis of different methodologies reveals trade-offs between yield, reaction time, and product purity.

The synthesis of N-substituted isoindole-1,3-dione derivatives can achieve high yields, with reports of up to 95%. acgpubs.org However, these reactions can require long durations, such as 36 hours of reflux. acgpubs.org In contrast, other methods may offer shorter reaction times.

Selectivity is a major consideration, especially when multiple reactive sites are present, as in the case of dibrominated compounds. The synthesis of a mono-aminated derivative from a dibromo starting material was achieved with good yield by carefully controlling the reaction conditions, specifically by using acetonitrile at room temperature for a short duration. nih.gov Altering the solvent to DMF and increasing the temperature to 80°C led to the formation of the disubstituted product, highlighting the critical role of reaction parameters in controlling selectivity. nih.gov

The following table provides a comparative overview of different synthetic approaches for related compounds, highlighting their efficiency and selectivity.

| Starting Material | Reagents | Conditions | Product | Yield | Selectivity | Reference |

| 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Ethanolamine | Toluene, reflux, 36h | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 95% | N/A | acgpubs.org |

| 4,7-dibromo[...]pyridazine | Morpholine (1 equiv.) | MeCN, rt, 3h | Mono-aminated product | Good | High for mono-substitution | nih.gov |

| 4,7-dibromo[...]pyridazine | Morpholine (2 equiv.) | DMF, 80°C, 20h | Di-aminated product | N/A | High for di-substitution | nih.gov |

| 5,6-dihydro[...]dione | PBr5 | 105°C, 9h | 4,7-dibromo[...]pyridazine | 75% | N/A | nih.gov |

| 2,2-disubstituted-4-styryl-2H-chromene | N-methyl maleimide | Toluene, 100°C, 30 min | Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives | Excellent (91-94% for dimethyl substituents) | N/A | nih.gov |

Reactivity and Chemical Transformations of 4,7 Dibromo 2h Isoindole 1,3 Dione

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring of 4,7-dibromo-2H-isoindole-1,3-dione is primed for nucleophilic aromatic substitution, a reaction class where a nucleophile displaces a leaving group, in this case, a bromide ion.

Displacement of Bromine by Various Nucleophiles (e.g., Alkoxides, Amines, Thiolates)

The bromine atoms at the 4 and 7 positions can be displaced by a range of nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from related structures. For instance, the reaction of similar dibrominated heterocyclic compounds with nitrogen nucleophiles like morpholine (B109124) has been shown to proceed, yielding mono-aminated products under controlled conditions. It is anticipated that alkoxides (RO⁻), amines (RNH₂), and thiolates (RS⁻) would react with this compound to furnish the corresponding ether, amine, and thioether derivatives, respectively. The reaction conditions, such as solvent, temperature, and the nature of the base, would be critical in controlling the extent of substitution.

Regioselectivity and Stereochemistry of SNAr Reactions

In symmetrically substituted this compound, the initial substitution can occur at either the C-4 or C-7 position, leading to a single mono-substituted product. However, if the starting material is unsymmetrically substituted on the nitrogen atom, the electronic and steric environment around each bromine atom could differ, potentially leading to regioselective substitution. For instance, in related systems like 2,4-dihalopyrimidines, substitution often occurs preferentially at the C-4 position due to electronic factors. researchgate.net The stereochemistry of these reactions is typically not a factor as the aromatic ring is planar.

A study on the related compound 4,7-dibromo nih.govwikipedia.orgsemanticscholar.orgthiadiazolo[3,4-d]pyridazine demonstrated that selective mono-substitution with nitrogen nucleophiles is achievable, while reactions with thiols tend to yield bis-substituted products directly. nih.govsemanticscholar.org This suggests that the nature of the nucleophile plays a significant role in the outcome of the reaction.

| Nucleophile | Product Type | Expected Outcome with this compound |

| Alkoxides (RO⁻) | 4-Alkoxy-7-bromo- or 4,7-Dialkoxyisoindole-1,3-dione | Mono- and di-substitution possible depending on reaction conditions. |

| Amines (RNH₂) | 4-Amino-7-bromo- or 4,7-Diaminoisoindole-1,3-dione | Selective mono-amination is often achievable. |

| Thiolates (RS⁻) | 4-Thio-7-bromo- or 4,7-Dithioisoindole-1,3-dione | Di-substitution is often favored, even with stoichiometric control. |

Cross-Coupling Reactions at Bromine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms of this compound serve as excellent handles for such transformations.

Suzuki-Miyaura Coupling for Aryl/Alkyl Substitutions

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used for the synthesis of biaryls and other conjugated systems. wikipedia.orgnih.gov It is expected that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and alkylboronic acids or their esters. By carefully selecting the catalyst, ligands, and reaction conditions, it should be possible to achieve either mono- or di-arylation/alkylation. For instance, regioselective Suzuki-Miyaura coupling has been successfully performed on C7-bromo-4-substituted-1H-indazoles, highlighting the potential for selective functionalization of similar dibromoheterocycles. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-bromo- or 4,7-Diarylisoindole-1,3-dione |

| This compound | Alkylboronic acid | PdCl₂(dppf), K₂CO₃ | 4-Alkyl-7-bromo- or 4,7-Dialkylisoindole-1,3-dione |

Stille Coupling for Organostannane Incorporations

The Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. This compound is a suitable substrate for Stille coupling, allowing for the introduction of various organic fragments, including alkyl, vinyl, and aryl groups, from their corresponding organostannane reagents. Similar to the Suzuki-Miyaura reaction, controlling the stoichiometry of the reagents and the reaction conditions would be key to achieving selective mono- or di-substitution. In the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, a regioselective Stille coupling was successfully employed. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | 4-Aryl-7-bromo- or 4,7-Diarylisoindole-1,3-dione |

| This compound | Vinyl-Sn(n-Bu)₃ | PdCl₂(AsPh₃)₂ | 4-Vinyl-7-bromo- or 4,7-Divinylisoindole-1,3-dione |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction provides a powerful alternative to classical methods for the synthesis of arylamines. This compound can be subjected to Buchwald-Hartwig amination to introduce primary or secondary amine functionalities at the 4 and/or 7 positions. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Base | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 4-Amino-7-bromo- or 4,7-Diaminoisoindole-1,3-dione |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction provides a direct route to introduce alkynyl substituents at the 4- and 7-positions of the aromatic ring, thereby extending the π-conjugated system. This transformation is valuable for the synthesis of functional materials and complex molecular architectures. libretexts.org

The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt, most commonly copper(I) iodide, acting as a co-catalyst. An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the reactive copper(I) acetylide intermediate. wikipedia.orglibretexts.org

The reactivity of aryl halides in the Sonogashira coupling follows the general trend I > Br > Cl. wikipedia.org While aryl iodides are more reactive and can often react at room temperature, the coupling of aryl bromides, such as in this compound, generally requires elevated temperatures to proceed efficiently. wikipedia.org The choice of palladium catalyst, phosphine ligand, and solvent can be optimized to achieve high yields. nih.govorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst, such as alkyne homocoupling. libretexts.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | Primary catalyst for oxidative addition | wikipedia.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates alkyne activation | wikipedia.org |

| Base | Triethylamine (Et₃N) | Acid scavenger and reagent | wikipedia.org |

| Solvent | Toluene (B28343), THF, DMF | Reaction medium | wikipedia.orgnih.gov |

| Temperature | Room Temperature to 100 °C | Overcomes activation energy for bromides | wikipedia.org |

Modifications at the Imide Nitrogen (2H-Position)

The nitrogen atom of the imide group in this compound is a key site for chemical modification. The acidic nature of the N-H proton allows for deprotonation and subsequent functionalization through various reactions.

N-Alkylation and N-Arylation Reactions

N-Alkylation of the phthalimide (B116566) core is a fundamental transformation, famously utilized in the Gabriel synthesis for preparing primary amines. masterorganicchemistry.com The reaction proceeds by deprotonating the imide nitrogen with a suitable base, such as potassium hydroxide (B78521) or potassium carbonate, to form a nucleophilic phthalimide anion. libretexts.orgmdpi.com This anion then displaces a halide from an alkyl halide in an SN2 reaction to yield the N-alkylated product. masterorganicchemistry.com This method has been used to prepare derivatives like 4,7-dibromo-2-octylisoindoline-1,3-dione. biocompare.com Alternative methods, such as the Mitsunobu reaction with alcohols or using cesium carbonate in DMF, provide milder conditions for N-alkylation. organic-chemistry.org

N-Arylation introduces an aryl group at the imide nitrogen, a key step in synthesizing compounds with applications in medicinal chemistry and materials science. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a specialized phosphine ligand, is a highly effective method for coupling aryl halides with the phthalimide nitrogen. organic-chemistry.orgresearchgate.net Another established method is the Ullmann condensation, which employs a copper catalyst, often at higher temperatures. researchgate.net These reactions allow for the formation of a diverse range of N-aryl-4,7-dibromoisoindole-1,3-diones.

Table 2: General Conditions for N-Alkylation and N-Arylation

| Reaction | Reagents & Catalysts | Typical Conditions | Product Type | Reference |

|---|

| N-Alkylation (Gabriel) | 1. Base (e.g., KOH, K₂CO₃) 2. Alkyl Halide (R-X) | DMF or other polar aprotic solvent | N-Alkyl Phthalimide | libretexts.org, mdpi.com | | N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Toluene or Dioxane, 80-110 °C | N-Aryl Phthalimide | organic-chemistry.org, researchgate.net | | N-Arylation (Ullmann) | Aryl Halide (Ar-X), Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | DMF or DMSO, >100 °C | N-Aryl Phthalimide | researchgate.net |

Condensation and Cycloaddition Reactions Involving the Nitrogen

The imide nitrogen of this compound can participate in condensation reactions. For instance, in the Mannich reaction, phthalimide can react with formaldehyde (B43269) and a primary or secondary amine to form an N-aminomethyl derivative. mdpi.com Condensation with hydrazine (B178648) or its derivatives is a cornerstone of the Gabriel synthesis, where the N-alkylated phthalimide is cleaved to release a primary amine, forming a stable phthalhydrazide (B32825) byproduct. libretexts.org

While the isoindole core can be involved in cycloaddition reactions, such as the Diels-Alder reaction, direct participation of the imide group of this compound in such transformations is not extensively documented. beilstein-journals.orgacs.org More common is the retro-Diels-Alder reaction of N-substituted 1,4-epiminonaphthalenes to generate highly reactive isoindoles, which can then be trapped. rsc.org The electron-withdrawing nature of the dicarbonyl functionality generally reduces the dienophilic character of the adjacent aromatic ring in a Diels-Alder context.

Redox Chemistry of the Isoindole-1,3-dione Core

The redox chemistry of the this compound scaffold involves transformations at both the imide carbonyl groups and the aromatic ring.

Controlled Reduction Pathways

The dicarbonyl system of the phthalimide core can undergo controlled reduction to yield different products depending on the reagents and conditions employed. A mild reduction, typically using sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, selectively reduces one of the two carbonyl groups to a hydroxyl group, affording a 3-hydroxyisoindolin-1-one, also known as a hydroxylactam. organic-chemistry.orgacs.org This transformation is a key step in a mild, two-stage deprotection of phthalimides. organic-chemistry.org

More forcing conditions or different catalysts can achieve further reduction. For example, catalytic hydrogenation using a nickel catalyst can lead to the formation of isoindolinone (a single carbonyl reduction) or, with an N-protected phthalimide, the reduction of both carbonyls to yield an isoindoline. acs.org Historically, reductions using metals like zinc or tin in acidic or basic media have been used to convert phthalimides to phthalides (3-isobenzofuranones). chemicalforums.com

Table 3: Reduction Products of the Phthalimide Core

| Reagent(s) | Product | Comments | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-Hydroxyisoindolin-1-one (Hydroxylactam) | Mild, selective reduction of one C=O group. | organic-chemistry.org, acs.org |

| [Ni(COD)₂] / H₂ | Isoindolinone | Catalytic monoreduction. | acs.org |

| Zinc (Zn) / NaOH | Phthalide | Reductive cleavage and cyclization. | chemicalforums.com |

| LiAlH₄ | Isoindoline | Complete reduction of both C=O groups (on N-substituted imides). | General knowledge |

Selective Oxidation Reactions

The aromatic ring of this compound is electron-deficient due to the presence of two bromine atoms and the two electron-withdrawing carbonyl groups of the imide function. This deactivation makes the ring highly resistant to electrophilic attack and oxidative degradation under standard conditions.

However, selective oxidation is highly relevant in the context of the reduced forms of the isoindole-1,3-dione core. Specifically, the 3-hydroxyisoindolin-1-one (hydroxylactam) intermediates formed during reduction can be efficiently oxidized back to the parent phthalimide. nih.gov This transformation is useful if the reduction was unintentional or if the hydroxylactam is used as a synthetic intermediate. Several oxidizing agents can accomplish this conversion, including nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX). nih.govnih.gov The choice of oxidant can be tailored based on substrate compatibility and desired reaction time. nih.gov

Functionalization of the Carbonyl Groups

The carbonyl groups within the isoindole-1,3-dione ring system are key sites for chemical modification. While specific literature detailing the functionalization of the carbonyls in this compound is not abundant, the reactivity can be inferred from the well-established chemistry of phthalimides and other cyclic imides.

Reduction of Carbonyl Groups: The carbonyl groups of phthalimides can be reduced to various extents depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups to methylene (B1212753) groups, leading to the formation of the corresponding isoindoline. ossila.comresearchgate.net The expected product from the complete reduction of this compound would be 4,7-dibromoisoindoline. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally less reactive towards imides but can, under certain conditions, effect partial reduction. ossila.comresearchgate.net For instance, the selective reduction of one carbonyl group could potentially yield a hydroxylactam.

Thionation of Carbonyl Groups: The conversion of the carbonyl groups to thiocarbonyls is a common transformation for imides. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are typically employed for this purpose. acgpubs.orgresearchgate.net The reaction of this compound with a thionating agent would be expected to yield the corresponding dithio- or monothio-analogs. These thionated derivatives can serve as intermediates in the synthesis of sulfur-containing heterocyclic compounds.

Derivatization Strategies for Advanced Molecular Architectures

The structural framework of this compound, with its reactive bromine atoms and modifiable imide group, makes it a valuable scaffold for constructing more complex molecules, including polymers and intricate heterocyclic systems.

A significant application of this compound is its use as a precursor for the synthesis of monomers for organic electronics. The compound is a key starting material for producing 4,7-dibromo-2,1,3-benzothiadiazole (B82695) and its derivatives, which are important building blocks for semiconducting polymers used in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). ossila.com

The typical synthetic route involves the conversion of this compound into a thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivative. This is often achieved through a multi-step process that may include the reaction with a thionating agent followed by further cyclization reactions. The resulting thienopyrroledione monomer, which retains the dibromo functionality, can then be polymerized with various comonomers through cross-coupling reactions, such as Stille or Suzuki coupling, to generate high-performance conjugated polymers. These polymers, like PCDTBT and PCPDTBT, are known for their favorable electronic and optical properties for solar cell applications. ossila.com

The this compound core serves as a versatile platform for the synthesis of a variety of complex heterocyclic systems. The presence of the two bromine atoms on the benzene (B151609) ring allows for the introduction of diverse substituents via cross-coupling reactions, while the imide functionality can be manipulated to build fused ring systems.

For instance, the isoindole-1,3-dione moiety can be a precursor to fused pyrimidine (B1678525) derivatives. mdpi.com While not specifically demonstrated with the 4,7-dibromo derivative, the general reactivity pattern suggests that it could undergo condensation reactions with appropriate binucleophiles to form larger, more complex heterocyclic structures. The synthesis of isoindolobenzazepine alkaloids, for example, showcases the utility of the isoindole core in constructing intricate, biologically relevant molecules. nih.gov

Furthermore, the isoindole-1,3-dione structure is a known pharmacophore and its derivatives have been explored for various medicinal chemistry applications. mdpi.comresearchgate.netmdpi.com The acidic N-H proton of the imide can be readily substituted, allowing for the attachment of various side chains and the creation of libraries of compounds for biological screening. mdpi.com The bromine atoms on the aromatic ring of this compound provide additional handles for chemical modification, enabling the synthesis of a wide array of derivatives with potentially interesting biological activities. The general synthetic utility of isoindole derivatives in forming fused heterocycles through reactions like cycloadditions further highlights the potential of the 4,7-dibromo analog as a scaffold for complex molecular architectures. rsc.org

Spectroscopic and Structural Characterization of 4,7 Dibromo 2h Isoindole 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR and ¹³C NMR Chemical Shift Analysis

For the parent 1H-isoindole-1,3(2H)-dione, the aromatic protons typically appear as a multiplet in the range of δ 7.7-7.9 ppm. rsc.org In 4,7-dibromo-2H-isoindole-1,3-dione, the two remaining aromatic protons at the C-5 and C-6 positions would be chemically equivalent due to the molecule's symmetry, and are expected to appear as a singlet. The strong electron-withdrawing and anisotropic effects of the adjacent bromine atoms and the carbonyl groups of the imide ring would likely shift this singlet downfield compared to the unsubstituted analog. The imide proton (N-H) would also exhibit a characteristic chemical shift.

In ¹³C NMR, the carbonyl carbons of the isoindole-1,3-dione moiety are typically observed in the δ 165-170 ppm region. rsc.org The carbons attached to the bromine atoms (C-4 and C-7) would be significantly shielded, appearing at a lower chemical shift compared to the corresponding carbons in the unsubstituted phthalimide (B116566). Conversely, the remaining aromatic carbons (C-5, C-6, C-3a, and C-7a) would also have their chemical shifts influenced by the bromine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5, H-6 | Singlet, >7.9 | C-5, C-6 |

| N-H | Broad singlet | C-4, C-7 |

| C-1, C-3 | ||

| C-3a, C-7a | ||

| Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of a derivative of this compound would reveal correlations between coupled protons. For instance, in an N-substituted derivative with an alkyl chain, COSY would show correlations between adjacent methylene (B1212753) protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the signals of the aromatic C-H groups and any aliphatic carbons in N-substituted derivatives.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For this compound, HMBC would show correlations from the aromatic protons (H-5/H-6) to the carbonyl carbons (C-1/C-3) and the brominated carbons (C-4/C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₃Br₂NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. The presence of two bromine atoms would result in a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis (e.g., ESI-MS, MALDI-TOF-MS)

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that typically produce the protonated molecule [M+H]⁺ or other adducts. Subsequent tandem mass spectrometry (MS/MS) experiments can induce fragmentation of these parent ions, providing structural insights. The fragmentation of the isoindole-1,3-dione ring often involves characteristic losses of CO and CO₂. For this compound, fragmentation pathways would likely involve the loss of one or both bromine atoms, as well as the cleavage of the imide ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically appearing in the region of 1700-1800 cm⁻¹. The N-H stretching vibration would be observed as a broader band around 3200 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Br stretching vibrations would be found in the lower frequency region of the spectrum. A detailed analysis of the vibrational spectra of related isoindole-1,3-dione derivatives has been performed using DFT calculations to support the assignment of the observed bands. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For This compound , the FTIR spectrum would be expected to exhibit characteristic peaks for the imide group, the aromatic ring, and the carbon-bromine bonds. The symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the imide ring would likely appear as strong absorption bands in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the imide group would be anticipated around 3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present, although their positions could be influenced by the bromo substituents. The C-Br stretching vibrations would be expected at lower frequencies, typically below 700 cm⁻¹.

Table 1: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide N-H | Stretching | ~3200 |

| Aromatic C-H | Stretching | 3000-3100 |

| Imide C=O | Asymmetric Stretching | ~1770-1790 |

| Imide C=O | Symmetric Stretching | ~1700-1720 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1300-1400 |

Note: This table is predictive and awaits experimental verification.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule's electron cloud during vibration. For a molecule like This compound , the symmetric vibrations of the aromatic ring and the C-Br bonds are expected to produce strong signals in the Raman spectrum. The symmetric carbonyl stretch, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum. The collection of Raman data would be crucial for a complete vibrational analysis.

Electronic Spectroscopy: Unexplored Optical Properties

Electronic absorption and emission spectroscopy are vital for understanding the photophysical behavior of a molecule, including its color and luminescent properties.

Chromophoric Properties and Electronic Transitions

The chromophore of This compound is the isoindole-1,3-dione system, which contains a conjugated π-electron system. The UV-Vis absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states (e.g., π → π* and n → π* transitions). The presence of the bromine atoms, being electron-withdrawing and having lone pairs, could influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted phthalimide.

Luminescence Quantum Yield Investigations

Fluorescence spectroscopy would provide insights into the emissive properties of the compound upon excitation. By measuring the fluorescence spectrum, the emission wavelength and intensity can be determined. A key parameter, the luminescence quantum yield (Φf), quantifies the efficiency of the fluorescence process. For many isoindole-1,3-dione derivatives, the quantum yield is sensitive to the substitution pattern and the solvent environment. Investigations into the quantum yield of This compound would be necessary to assess its potential as a luminescent material.

X-ray Crystallography: The Undetermined Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Obtaining single crystals of This compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Molecular conformation: The planarity of the isoindole ring system and the orientation of the substituent atoms.

Crystal packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding (N-H···O) and halogen bonding (Br···O or Br···Br), which can significantly influence the material's bulk properties.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Anticipated Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | C=O, C-N, C-C, C-Br |

| Bond Angles (°) | O-C-O, C-N-C, C-C-C |

Note: This table represents the type of data that would be obtained from a successful X-ray crystallographic study.

Analysis of Molecular Geometry and Intermolecular Interactions

The molecular geometry of this compound is characterized by a planar isoindole core, a bicyclic system comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring. The key structural features include the two bromine atoms substituted at the 4 and 7 positions of the benzene ring and the dione (B5365651) functionality on the five-membered ring.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures, such as other isoindole-1,3-dione derivatives, provides significant insights into its expected molecular geometry and intermolecular interactions. For instance, studies on various N-substituted isoindoline-1,3-dione derivatives have elucidated the planarity of the isoindole moiety and the nature of interactions that govern their solid-state packing. researchgate.netmdpi.com

Detailed geometric parameters from a related compound, 2-(3,5-Dibromo-2-hydroxybenzylideneamino)isoindole-1,3-dione, which shares the core isoindole-1,3-dione structure, offer a valuable reference. In this derivative, the isoindole ring system is nearly planar. neliti.com The bond lengths and angles within the isoindole-1,3-dione fragment are expected to be similar in this compound.

Interactive Table: Selected Bond Lengths and Angles in a Related Isoindole-1,3-dione Derivative

| Parameter | Value (Å or °) |

|---|---|

| O=C (carbonyl) | ~1.20 |

| N-C (imide) | ~1.43 |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-N-C (angle) | ~111 |

| O=C-N (angle) | ~125 |

Note: Data is based on a related derivative and serves as an approximation.

Intermolecular interactions are crucial in determining the crystal packing and solid-state properties of the compound. For isoindole-1,3-dione derivatives, these interactions are typically dominated by a combination of hydrogen bonding and π-π stacking. In the case of this compound, the presence of the N-H group allows for the formation of hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen atoms can act as hydrogen bond acceptors.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and phase behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of melting points, glass transitions, and other phase transitions.

Based on the behavior of similar compounds, it is anticipated that this compound would exhibit high thermal stability due to its rigid, aromatic structure. The expected TGA curve would likely show a stable mass up to a high temperature, followed by a sharp decrease corresponding to its decomposition. The DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. For this compound, the molecular formula is C₈H₃Br₂NO₂.

Based on this formula, the theoretical elemental composition can be calculated. The atomic masses used for this calculation are approximately: Carbon (C) = 12.01 g/mol , Hydrogen (H) = 1.01 g/mol , Bromine (Br) = 79.90 g/mol , Nitrogen (N) = 14.01 g/mol , and Oxygen (O) = 16.00 g/mol . The molecular weight of the compound is approximately 305.93 g/mol .

The theoretical weight percentages of each element are presented in the table below. Experimental determination of these values through elemental analysis would serve to confirm the purity and identity of a synthesized sample of this compound.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 31.41 |

| Hydrogen | H | 0.99 |

| Bromine | Br | 52.23 |

| Nitrogen | N | 4.58 |

| Oxygen | O | 10.46 |

Note: These are theoretical values calculated from the molecular formula.

Computational and Theoretical Investigations of 4,7 Dibromo 2h Isoindole 1,3 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are instrumental in predicting the properties of molecules. For 4,7-dibromo-2H-isoindole-1,3-dione, methods like Density Functional Theory (DFT) and ab initio calculations would provide significant insights into its structure, electronics, and reactivity.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the isoindole-1,3-dione core is expected to be largely planar. iucr.org The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted.

The introduction of two bromine atoms at the 4 and 7 positions of the benzene (B151609) ring is expected to influence the geometry. The C-Br bond lengths will be a key parameter, and some minor distortions in the planarity of the benzene ring may occur due to steric hindrance and electronic effects of the bulky bromine atoms.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.40 Å |

| N-H Bond Length | ~1.01 Å |

| Dihedral Angle (Benzene ring) | < 5° |

Note: These are estimated values based on typical DFT results for similar halogenated phthalimides.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the bromine atoms due to their lone pairs of electrons. The LUMO is anticipated to be centered on the electron-withdrawing dicarbonyl region of the imide ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. The presence of electron-withdrawing bromine atoms and the imide group would likely result in a relatively low-lying LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic |

| HOMO Localization | Benzene ring and bromine atoms |

| LUMO Localization | Dicarbonyl groups of the imide ring |

| HOMO-LUMO Energy Gap | Moderate to low, suggesting potential for reactivity |

Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated.

Key predicted vibrational frequencies would include:

N-H stretching: A sharp band around 3200-3300 cm⁻¹.

C=O stretching: Two strong bands (symmetric and asymmetric) in the region of 1700-1800 cm⁻¹. The electron-withdrawing nature of the bromine atoms may slightly shift these frequencies compared to unsubstituted phthalimide (B116566).

C-Br stretching: Bands in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

These theoretical predictions can aid in the identification and characterization of the compound from experimental spectroscopic data.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. The FMO analysis suggests that the nitrogen atom, after deprotonation, would be a potent nucleophile, a key feature in reactions like the Gabriel synthesis. wikipedia.org

The electron-deficient aromatic ring, due to the presence of the imide and two bromine atoms, would be susceptible to nucleophilic aromatic substitution, although this would require harsh conditions. Conversely, electrophilic aromatic substitution would be disfavored. The bromine atoms themselves could participate in reactions such as cross-coupling, making this molecule a potential building block in organic synthesis. Theoretical modeling of transition states can elucidate the energy barriers for these potential reactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and intermolecular interactions.

Conformational Flexibility and Dynamic Behavior

While the core isoindole-1,3-dione ring system is rigid and planar, MD simulations can reveal subtle dynamic behaviors. These include out-of-plane vibrations of the atoms and rotations of the C-Br bonds. In condensed phases (solution or solid-state), MD simulations can model how the molecule interacts with its environment. For instance, in a polar solvent, the simulations would show the formation of hydrogen bonds between the solvent molecules and the carbonyl oxygens and the N-H group of the imide. nih.govnih.gov Such simulations are also crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site. nih.govacs.org The simulations can provide information on the stability of these interactions over time.

Intermolecular Interactions in Solution and Solid State

The intermolecular forces of this compound are dictated by its distinct structural features: the aromatic benzene ring, the electron-withdrawing imide group, and the two bromine substituents. In both solution and the solid state, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions are anticipated to govern its supramolecular assembly.

Computational studies on related halogenated molecules provide insights into the likely interactions. The N-H group of the imide can act as a hydrogen bond donor, while the carbonyl oxygens are effective hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded dimers or chains, a common motif in the crystal structures of imides.

Furthermore, the bromine atoms introduce the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or the π-system of an adjacent molecule. The strength and directionality of these halogen bonds can significantly influence the crystal packing. Studies on other brominated heterocycles have shown that Br···O and Br···N interactions can be prominent in the solid state.

Structure-Property Relationship Studies

The relationship between the structure of this compound and its physicochemical properties is a key area of theoretical investigation. The bromine substituents, in particular, play a crucial role in defining its electronic and optical characteristics.

Elucidating the Influence of Bromine Substituents on Electronic Properties

The two bromine atoms at the 4 and 7 positions have a significant impact on the electronic properties of the isoindole-1,3-dione core. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The reduction in the HOMO and LUMO energy levels has several important consequences. A lower LUMO level indicates that the molecule is more readily reduced, making it a better electron acceptor. This enhanced electrophilicity is a key feature in its chemical reactivity. For instance, the bromine atoms enhance the reactivity of the compound in cross-coupling reactions and nucleophilic substitutions vulcanchem.com.

The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic and optical properties of a molecule. The presence of bromine atoms can influence this energy gap, which in turn affects the color and photophysical properties of the compound and its derivatives.

Impact of Derivatization on Optoelectronic Characteristics

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules with tailored optoelectronic properties. The bromine atoms provide reactive handles for derivatization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

By introducing different aromatic or heteroaromatic moieties at the 4 and 7 positions, it is possible to systematically tune the HOMO and LUMO energy levels and the resulting energy gap. For example, coupling with electron-donating groups would lead to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra. Conversely, coupling with electron-withdrawing groups would further lower the energy levels. This modular approach allows for the rational design of materials with specific absorption and emission profiles for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatization at the nitrogen atom of the imide group also provides a means to modify the solubility and solid-state packing of the resulting materials without significantly altering the core electronic structure. For instance, the introduction of long alkyl chains, such as in 4,7-dibromo-2-octylisoindoline-1,3-dione, can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices biocompare.com.

Retrosynthetic Analysis and Pathway Prediction

Computational methods can be employed to devise efficient synthetic routes to this compound. A plausible retrosynthetic analysis would start by disconnecting the imide ring. This reveals 3,6-dibromophthalic anhydride (B1165640) and ammonia (B1221849) or a primary amine as the precursors.

The key intermediate, 3,6-dibromophthalic anhydride, can be envisioned to be synthesized from 3,6-dibromophthalic acid, which in turn can be prepared from the oxidation of a suitably substituted o-xylene (B151617) derivative. An alternative and more direct approach would involve the bromination of phthalic anhydride itself. However, controlling the regioselectivity of the bromination to obtain the desired 3,6-disubstituted product can be challenging and may lead to a mixture of isomers.

Theoretical calculations can help in predicting the most likely sites for electrophilic aromatic substitution on the phthalic anhydride ring system, thereby guiding the choice of reaction conditions and catalysts to favor the formation of the 4,7-dibromo isomer (which corresponds to the 3,6-dibromination of the phthalic anhydride precursor).

Theoretical Frameworks for Structure-Activity Relationship (SAR) Studies

While specific biological activity data for this compound is not extensively reported, the isoindole-1,3-dione scaffold is a well-established pharmacophore found in numerous biologically active compounds. Theoretical frameworks for SAR studies can be established by considering the potential interactions of this molecule with biological targets.

Molecular docking simulations are a powerful computational tool to predict the binding modes and affinities of small molecules to the active sites of proteins. In the context of this compound, docking studies could be performed on various enzymes or receptors where related phthalimide derivatives have shown activity. For instance, derivatives of isoindole-1,3-dione have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and xanthine (B1682287) oxidase mdpi.comnih.gov.

The key structural features for SAR consideration would include:

The hydrogen bonding capacity of the imide group: The N-H donor and carbonyl acceptors can form crucial interactions with amino acid residues in a protein's active site.

The hydrophobic nature of the aromatic ring: The benzene moiety can engage in hydrophobic and π-stacking interactions.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Halogenated Isoindoles

The synthesis of halogenated isoindoles, including derivatives of 4,7-dibromo-2H-isoindole-1,3-dione, is an area of active research. researchgate.netresearchgate.net Current methods often involve multiple steps, and researchers are focused on developing more efficient, scalable, and environmentally friendly synthetic routes.

Key Research Efforts:

Catalyst-Free and Mild Condition Syntheses: New procedures are being developed that feature mild reaction conditions, simple operation, and good yields, often avoiding the need for metal catalysts. nih.govd-nb.infonih.gov

One-Pot Reactions: The development of one-pot synthesis methods is a significant goal, as it would streamline the production process and reduce waste. mdpi.comorganic-chemistry.org

Scalability: Researchers are working to develop synthetic protocols that are suitable for large-scale industrial applications, using readily available and inexpensive starting materials. nih.govd-nb.infomdpi.com

Exploration of Advanced Functional Materials Beyond Current Applications

While derivatives of this compound have shown promise in organic electronics, there is a growing interest in exploring their potential in other advanced functional materials.

Emerging Applications:

Sensors: The unique photophysical properties of some isoindole derivatives make them promising candidates for use in sensors, particularly for detecting hazardous substances.

Biomedical Materials: The isoindole scaffold is found in a number of biologically active compounds, and researchers are exploring the potential of this compound derivatives in medicinal chemistry, including as anticancer and antimicrobial agents. nih.govresearchgate.net

Luminescent Materials: The development of novel luminescent materials for applications in lighting and displays is another area of active research.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionality. nih.govmdpi.commdpi.com The integration of this compound derivatives into these hybrid systems is a promising area of research.

Potential Advantages:

Improved Thermal and Mechanical Stability: The inorganic component can enhance the thermal and mechanical stability of the material. mdpi.com

Tunable Optoelectronic Properties: The combination of organic and inorganic components allows for the fine-tuning of the material's optoelectronic properties.

Novel Functionalities: The integration of isoindole derivatives into hybrid materials can lead to the development of new functionalities, such as enhanced charge transport or sensing capabilities. researchgate.net

Computational Design and Predictive Modeling for Enhanced Material Performance

Computational tools are becoming increasingly important in the design and development of new materials. researchgate.net Density Functional Theory (DFT) and other modeling techniques can be used to predict the properties of this compound derivatives and to guide the design of new materials with enhanced performance.

Key Applications of Computational Modeling:

Predicting Electronic and Optical Properties: Computational models can be used to predict the electronic and optical properties of new materials, such as their absorption and emission spectra.

Understanding Reaction Mechanisms: Computational studies can provide insights into the mechanisms of chemical reactions, which can help to optimize synthetic procedures.

Screening for Potential Applications: Computational screening can be used to identify promising candidates for specific applications, such as in organic solar cells or as biomedical agents.

Scalable Synthesis and Industrial Applications of Derivatives

The development of scalable and cost-effective synthetic methods is crucial for the industrial application of this compound derivatives. mdpi.com Researchers are working to develop processes that are not only efficient but also environmentally friendly.

Key Considerations for Industrial Applications:

Cost of Starting Materials: The cost and availability of starting materials are important factors in the economic viability of any industrial process.

Process Safety: The safety of the synthetic process is a critical consideration, especially for large-scale production.

Environmental Impact: The development of green and sustainable synthetic methods is a major goal for the chemical industry.

The continued development of novel synthetic methodologies, the exploration of new applications, and the use of computational tools will be essential for realizing the full potential of this compound and its derivatives in a wide range of fields.

Q & A

Q. What are the standard synthetic routes for preparing 4,7-dibromo-2H-isoindole-1,3-dione, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via bromination of phthalic anhydride derivatives. For example, brominating phthalic anhydride under controlled conditions (e.g., glacial acetic acid, argon atmosphere) yields 4,7-dibromo intermediates. Subsequent functionalization (e.g., alkylation via N-hexyl substitution) requires palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and reflux conditions (110°C, 3 hours) to achieve high yields (~91%). Key parameters include inert gas protection to prevent side reactions and chromatographic purification (silica gel with dichloromethane:hexanes eluent) to isolate white crystalline products .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical. For instance:

- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 7.67 (s, 2H) confirm aromatic protons, while δ 3.66 (t, 2H) and δ 0.90 (m, 3H) validate alkyl chain integration.

- GC-MS : Molecular ion peaks (e.g., m/z 388 for C₁₄H₁₅Br₂NO₂⁺) confirm molecular weight and fragmentation patterns.

Cross-referencing spectral data with literature ensures structural accuracy .

Q. What are the common applications of this compound in materials science?

Methodological Answer: The compound serves as a precursor for optoelectronic materials. For example, coupling with thiophene derivatives via Stille cross-coupling (using tributylstannylthiophene and Pd catalysts) generates π-conjugated systems for organic semiconductors. Reaction optimization (e.g., degassing, 24-hour reflux) minimizes defects and enhances charge transport properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic outcomes, such as unexpected byproducts during functionalization?

Methodological Answer: Analytical troubleshooting is essential. For example, if substituting bromine with amines yields unexpected products (e.g., 4-amino-7-chloro derivatives instead of diamino compounds), use:

Q. What experimental design strategies optimize the yield of this compound derivatives in multi-step syntheses?

Methodological Answer: Employ factorial design to test variables:

- Factors : Temperature (80–120°C), catalyst loading (0.1–0.5 mol%), and solvent polarity (dichloromethane vs. THF).

- Response variables : Yield, purity (HPLC), and reaction time.

Statistical tools (e.g., ANOVA) identify significant factors. For instance, higher palladium concentrations may reduce reaction time but increase costs, necessitating trade-off analysis .

Q. How can computational modeling enhance the study of this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO gaps to assess charge transfer efficiency.

- Molecular electrostatic potentials to identify reactive sites for functionalization.

Validate models with experimental UV-Vis and cyclic voltammetry data. Software like COMSOL Multiphysics integrates these insights for material design .

Tables for Key Data

Q. Table 1. Synthetic Conditions for 4,7-Dibromo Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 100–110°C | Higher purity at 110°C |

| Catalyst (Pd) | 0.386 mmol | 91% yield |

| Reaction Time | 3 hours (alkylation) | Minimizes decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.